Diethyl pyrrolidine-2,5-dicarboxylate

Lipophilicity XLogP3 Drug design

Diethyl pyrrolidine-2,5-dicarboxylate (CAS 41994-50-7) is a pyrrolidine-2,5-dicarboxylate diester with molecular formula C10H17NO4 and molecular weight 215.25 g/mol. The compound features a saturated five-membered pyrrolidine ring bearing two ethoxycarbonyl substituents at the 2- and 5-positions, yielding a bifunctional ester scaffold with two chiral centers.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 41994-50-7
Cat. No. B1590625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl pyrrolidine-2,5-dicarboxylate
CAS41994-50-7
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(N1)C(=O)OCC
InChIInChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3
InChIKeyXDYNGPAGOCWBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Pyrrolidine-2,5-dicarboxylate (CAS 41994-50-7): Physicochemical and Structural Baseline


Diethyl pyrrolidine-2,5-dicarboxylate (CAS 41994-50-7) is a pyrrolidine-2,5-dicarboxylate diester with molecular formula C10H17NO4 and molecular weight 215.25 g/mol [1]. The compound features a saturated five-membered pyrrolidine ring bearing two ethoxycarbonyl substituents at the 2- and 5-positions, yielding a bifunctional ester scaffold with two chiral centers [2]. Key computed properties include XLogP3 of 0.9, topological polar surface area of 64.6 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds [1]. The experimentally determined boiling point is 95–96 °C at 0.3 Torr [2]. The free base form is typically supplied as a colorless to pale yellow liquid requiring storage at 2–8 °C with protection from light, with a predicted pKa of 5.96 ± 0.10 . Commercial purity typically ranges from 95% to 99% .

Why Generic Substitution Fails for Diethyl Pyrrolidine-2,5-dicarboxylate: The Ester Alkyl Group Matters


Pyrrolidine-2,5-dicarboxylate esters are not functionally interchangeable across the methyl, ethyl, and free acid series. The ester alkyl chain length directly governs lipophilicity (XLogP3 spans 0.2 for dimethyl to 0.9 for diethyl) [1], rotational flexibility (4 vs. 6 rotatable bonds) [2], molecular weight (187.19 vs. 215.25 g/mol), and boiling point for purification [3]. The free acid (CAS 72000-65-8, MW 159.14) is a crystalline solid with substantially different solubility and handling characteristics . Further, the hydrochloride salt form (CAS 90979-49-0, MW 251.71) alters aqueous solubility and storage requirements relative to the free base . These non-trivial differences in physicochemical properties, purification behavior, and formulation handling mean that substituting one pyrrolidine-2,5-dicarboxylate variant for another without experimental validation risks altering reaction outcomes, chromatographic behavior, and downstream synthetic yields.

Quantitative Differentiation Evidence: Diethyl Pyrrolidine-2,5-dicarboxylate vs. Key Comparators


XLogP3 Lipophilicity: Diethyl Ester is 4.5-Fold More Lipophilic Than Dimethyl Ester

In a cross-study comparison using identical PubChem XLogP3 computational methodology, diethyl pyrrolidine-2,5-dicarboxylate (CAS 41994-50-7) exhibits an XLogP3 value of 0.9, versus 0.2 for the dimethyl ester analog (CAS 90088-52-1) [1]. The ΔXLogP3 of +0.7 log units corresponds to approximately 4.5-fold higher predicted lipophilicity. For context, the experimentally measured LogP for the diethyl ester is reported as 0.562 , while a separate database reports LogP of -0.547 for the dimethyl ester , yielding an even larger apparent difference. The topological polar surface area is identical at 64.6 Ų for both compounds, indicating that lipophilicity difference is driven solely by the ester alkyl chain length, not by changes in polar surface area [1].

Lipophilicity XLogP3 Drug design Partition coefficient

Rotatable Bond Count: Diethyl Ester Offers 50% Greater Conformational Flexibility Than Dimethyl Ester

PubChem-computed properties reveal that diethyl pyrrolidine-2,5-dicarboxylate possesses 6 rotatable bonds, compared with only 4 for the dimethyl ester analog [1]. This represents a 50% increase in conformational degrees of freedom arising from the two additional methylene units in the ethoxycarbonyl side chains. The increased rotatable bond count may influence binding pose sampling in molecular docking, entropy penalty upon target binding, and chromatographic separation of diastereomers. The heavy atom count also increases from 13 (dimethyl) to 15 (diethyl), while hydrogen bond donor/acceptor counts remain identical [1].

Conformational flexibility Rotatable bonds Molecular recognition SAR

Storage and Handling: Free Base Requires Refrigerated Light-Protected Storage vs. Hydrochloride Salt Stored at Room Temperature

The diethyl pyrrolidine-2,5-dicarboxylate free base (CAS 41994-50-7) requires storage at 2–8 °C with protection from light, with a predicted pKa of 5.96 ± 0.10 . In contrast, the hydrochloride salt (CAS 90979-49-0, MW 251.71) can be stored long-term at room temperature in a dry environment . The hydrochloride salt form also offers enhanced aqueous solubility compared with the free base, attributed to the ionic character of the HCl salt . The free base is typically supplied as a colorless to pale yellow liquid , while the hydrochloride salt is a solid, further differentiating handling and weighing procedures. Commercial purity for the free base typically ranges from 95% to 97% , with some suppliers offering 99% purity for both forms .

Storage stability Handling Supply chain Laboratory logistics

Boiling Point and Purification: Diethyl Ester Distills at Experimentally Verified 95–96 °C at 0.3 Torr

The experimentally determined boiling point of diethyl pyrrolidine-2,5-dicarboxylate is 95–96 °C at 0.3 Torr, as recorded in the CAS Common Chemistry database [1]. The predicted boiling point at atmospheric pressure (760 mmHg) is 280.7 ± 40.0 °C . For the dimethyl ester analog (CAS 90088-52-1), the predicted boiling point at 760 mmHg is 245.2 ± 40.0 °C . While different pressure conditions limit direct comparability, the data indicate that the diethyl ester is amenable to vacuum distillation at moderate temperatures for laboratory-scale purification — a practical advantage when chromatographic separation of stereoisomers is impractical. The dimethyl ester lacks a reported experimental boiling point across major databases, suggesting limited characterization of its distillation behavior .

Purification Vacuum distillation Boiling point Process chemistry

Chiral Building Block Utility: Diethyl Ester as Precursor to Organocatalysts Achieving up to 96% ee in Mannich Reactions

The (2S,5S)-pyrrolidine-2,5-dicarboxylic acid, directly accessible via ester hydrolysis of the diethyl ester, functions as an efficient chiral organocatalyst for direct asymmetric Mannich reactions [1]. In one-pot three-component Mannich reactions of hydroxyacetone with anilines and benzaldehydes, (2S,5S)-pyrrolidine-2,5-dicarboxylic acid afforded syn-1,2-amino alcohols in yields of 64–95% with enantiomeric excess up to 96% ee [1]. The free acid also catalyzes direct aldol reactions [2]. While the dimethyl ester analog can also serve as a precursor to the same free acid catalyst, PLE (pig liver esterase)-catalyzed enantioselective hydrolysis studies have been conducted preferentially on dimethyl and bis(methoxycarbonyl) substrates rather than diethyl esters [3], suggesting that the choice of ester alkyl group influences enzymatic recognition in biocatalytic desymmetrization. The hydrochloride salt of the diethyl ester improves handling and is also described as a chiral building block for protease inhibitor and antiviral agent development [4].

Asymmetric catalysis Mannich reaction Organocatalysis Chiral building block

Molecular Weight Difference: Diethyl Ester is 15% Heavier Than Dimethyl Ester, Impacting Molar Equivalents in Synthesis

The molecular weight difference between diethyl pyrrolidine-2,5-dicarboxylate (215.25 g/mol) and its dimethyl analog (187.19 g/mol) is 28.06 g/mol, representing a 15.0% increase [1]. This translates to a corresponding increase in mass per mole for stoichiometric calculations: for a 1-mol-scale reaction, 215.25 g of diethyl ester would be required versus 187.19 g of the dimethyl ester. This difference is compounded when the compound is used as a building block with multiple synthetic steps. The heavier molecular weight of the diethyl ester also provides marginally higher boiling point and potentially different MS fragmentation patterns, aiding analytical identification in LC-MS workflows .

Molecular weight Stoichiometry Scale-up Process chemistry

Best-Fit Research and Industrial Application Scenarios for Diethyl Pyrrolidine-2,5-dicarboxylate


Medicinal Chemistry: Chiral Building Block for Protease Inhibitor and Antiviral Agent Synthesis

The diethyl ester, particularly in its hydrochloride salt form (CAS 90979-49-0), is employed as a chiral building block in the synthesis of pyrrolidine-based HIV-1 protease inhibitors and other antiviral agents. Pyrrolidine-derived P2 ligands have been incorporated into HIV-1 protease inhibitors achieving single-digit micromolar to nanomolar inhibition [1]. C2-symmetric pyrrolidine-based inhibitors targeting the open-flap conformation of HIV-1 protease have been designed using this scaffold class, with crystal structures confirming the binding mode [2]. The diethyl ester provides a protected, lipophilic intermediate that can be selectively deprotected to the free acid or further functionalized at the ester positions — offering orthogonal synthetic handles that the free acid alone cannot provide [3]. The hydrochloride salt form is preferred when aqueous solubility and room-temperature storage are required for high-throughput medicinal chemistry workflows .

Asymmetric Catalysis: Precursor to Pyrrolidine-2,5-dicarboxylic Acid Organocatalysts

Hydrolysis of diethyl pyrrolidine-2,5-dicarboxylate yields pyrrolidine-2,5-dicarboxylic acid, a proven chiral organocatalyst for asymmetric Mannich and aldol reactions. The (2S,5S)-enantiomer of the free acid catalyzes direct three-component Mannich reactions with yields of 64–95% and enantioselectivities up to 96% ee [1]. For direct aldol reactions, this organocatalyst operates efficiently in the presence of an equimolar amount of Et₃N [2]. The diethyl ester precursor strategy allows researchers to store and handle the compound as a stable, protected form and generate the active catalyst in situ via hydrolysis when needed. This is particularly advantageous when the free acid's polarity complicates purification or when long-term storage of the free amino acid presents stability concerns [3].

Process Chemistry: Vacuum-Distillable Intermediate for Multi-Step Scale-Up

The experimentally verified boiling point of 95–96 °C at 0.3 Torr enables purification of diethyl pyrrolidine-2,5-dicarboxylate by vacuum distillation [1]. This is a practical advantage in process chemistry where chromatographic purification of intermediate compounds becomes cost-prohibitive at scale. The diethyl ester's moderate boiling point under vacuum, combined with its liquid physical form at ambient temperature, facilitates transfer and handling in continuous flow reactor setups [2]. In contrast, the dimethyl ester lacks an experimentally reported boiling point in major databases, and the free acid is a solid that cannot be distilled [3], making the diethyl ester the preferred form when distillation-based purification is required in the synthetic route.

Bioorganic Chemistry: Substrate for Esterase-Mediated Chiral Desymmetrization Studies

Pyrrolidine-2,5-dicarboxylate diesters serve as substrates for pig liver esterase (PLE)-catalyzed enantioselective hydrolysis, a key methodology for producing chiral building blocks for natural product synthesis [1]. While the dimethyl ester has been more extensively studied as a PLE substrate (particularly cis-N-benzyl-2,5-bismethoxycarbonylpyrrolidine), the diethyl ester offers an alternative substrate with different steric bulk at the ester moiety, which can modulate enzyme recognition and enantioselectivity [2]. The enhanced lipophilicity of the diethyl ester (XLogP3 = 0.9 vs. 0.2 for dimethyl) [3] also affects partitioning in aqueous-organic biphasic enzyme reaction systems, potentially altering reaction kinetics and product recovery. The hydrochloride salt form further expands utility by providing a pre-solubilized substrate for aqueous enzyme assays .

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